molecular formula C14H20BrNO3S B288532 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Katalognummer B288532
Molekulargewicht: 362.28 g/mol
InChI-Schlüssel: UUZNOOKGSHEBJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound that has gained popularity in scientific research due to its unique properties. It is a piperidine derivative that has been synthesized for various purposes, including pharmaceutical research and development.

Wirkmechanismus

The mechanism of action of 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine in lab experiments include its high yield synthesis method, its unique properties, and its potential as a therapeutic agent. However, the limitations include its high cost and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are many future directions for the use of 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine in scientific research. Some potential areas of focus include its use as a therapeutic agent in the treatment of cancer, inflammation, and neurological disorders, as well as its potential as a tool for studying cell signaling and regulation.
In conclusion, this compound is a chemical compound that has gained popularity in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesemethoden

The synthesis of 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained in high yield after purification.

Wissenschaftliche Forschungsanwendungen

1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine has been used in various scientific research studies. It has been found to have potential as a therapeutic agent in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

Eigenschaften

Molekularformel

C14H20BrNO3S

Molekulargewicht

362.28 g/mol

IUPAC-Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C14H20BrNO3S/c1-10-6-11(2)9-16(8-10)20(17,18)12-4-5-13(15)14(7-12)19-3/h4-5,7,10-11H,6,8-9H2,1-3H3

InChI-Schlüssel

UUZNOOKGSHEBJN-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC)C

Kanonische SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.